N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide hydrochloride
Descripción
N-(2-((4-Phenethylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide hydrochloride is a synthetic organic compound featuring a piperazine core substituted with a phenethyl group at the 4-position. The piperazine ring is further functionalized via a sulfonyl ethyl linker to an isobutyramide moiety, with the hydrochloride salt enhancing solubility. The compound’s design combines elements of rigidity (piperazine), hydrophobicity (phenethyl), and hydrogen-bonding capacity (sulfonyl and amide groups), which are critical for optimizing pharmacokinetic and pharmacodynamic properties .
Propiedades
IUPAC Name |
2-methyl-N-[2-[4-(2-phenylethyl)piperazin-1-yl]sulfonylethyl]propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S.ClH/c1-16(2)18(22)19-9-15-25(23,24)21-13-11-20(12-14-21)10-8-17-6-4-3-5-7-17;/h3-7,16H,8-15H2,1-2H3,(H,19,22);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHJDAMZLUIHLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCS(=O)(=O)N1CCN(CC1)CCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide hydrochloride is a compound of interest in pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure
The compound has a complex structure characterized by the presence of a piperazine moiety, which is often associated with various biological activities. The molecular formula is , and it has a molecular weight of approximately 300.84 g/mol.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 300.84 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide hydrochloride exhibits various biological activities primarily through its interaction with neurotransmitter systems, particularly the serotonin and dopamine receptors. This interaction may contribute to its potential use in treating psychiatric disorders.
Pharmacological Effects
- Antidepressant Activity : Studies indicate that the compound may exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin pathways.
- Anxiolytic Effects : Preliminary research suggests that it may reduce anxiety-related behaviors, likely linked to its action on GABAergic systems.
- Neuroprotective Properties : There is emerging evidence that this compound could protect neuronal cells from oxidative stress, providing a potential avenue for neurodegenerative disease treatment.
Case Study 1: Antidepressant Effects
In a controlled study involving rodents, administration of N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide hydrochloride resulted in significant reductions in depressive behaviors as measured by the forced swim test (FST). The results indicated a dose-dependent response, suggesting effective engagement with serotonin receptors .
Case Study 2: Anxiolytic Activity
Another study assessed the anxiolytic properties of the compound using the elevated plus maze (EPM) test. Results showed that treated animals spent significantly more time in the open arms compared to controls, indicating reduced anxiety levels .
Research Findings Summary
| Study Type | Findings |
|---|---|
| Rodent Model (FST) | Significant antidepressant effects |
| Rodent Model (EPM) | Anxiolytic effects observed |
| Neuroprotection | Potential protective effects against oxidative damage |
Comparación Con Compuestos Similares
Discussion of Divergences and Limitations
- Structural vs. Functional Data: While structural analogs from –4 provide insights into design principles, direct pharmacological data for the target compound are absent.
- Fluorination Trade-offs : Fluorinated sulfonamides () excel in stability but may face regulatory scrutiny due to environmental persistence, unlike the target compound’s simpler structure .
- Receptor Specificity : The cetirizine analog’s polar groups favor peripheral antihistaminic activity, whereas the target compound’s design suggests broader CNS receptor modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
